N-(4-ethylphenyl)-2-methylpropanamide

Description

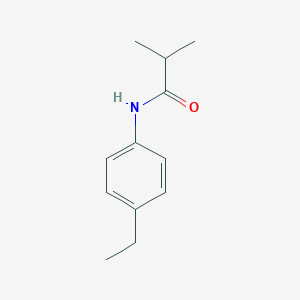

N-(4-ethylphenyl)-2-methylpropanamide is an amide derivative characterized by a 2-methylpropanamide backbone linked to a 4-ethylphenyl group. Amides of this class are frequently explored in pharmaceutical and materials science due to their stability, synthetic versatility, and capacity for functional group modifications . The ethyl substituent on the phenyl ring may influence solubility, electronic properties, and biological interactions compared to other derivatives.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2-methylpropanamide |

InChI |

InChI=1S/C12H17NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |

InChI Key |

ALSHELPJXZVLFR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C(C)C |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-ethylphenyl)-2-methylpropanamide with structurally related propanamide derivatives, focusing on substituent effects, synthesis, and applications:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (e.g., Br, CN, I): Enhance amide stability and electrophilicity but may reduce solubility. For instance, the bromo and iodo derivatives (Table 1) are utilized in high-throughput screening due to their strong binding affinities . Electron-Donating Groups (e.g., NH₂, OCH₃): Improve solubility but may reduce metabolic stability. The amino derivative (Table 1) exemplifies this trade-off . Alkyl/Aryl Groups (e.g., ethyl, isobutyl, benzoyl): Increase lipophilicity, enhancing membrane permeability. The isobutylphenyl derivative (Table 1) demonstrates anti-inflammatory activity akin to ibuprofen .

Synthesis Methodologies Nucleophilic Substitution: Common for halogenated derivatives (e.g., bromo, iodo) using catalysts like K₂CO₃ in DMF . Acylation Reactions: Employed for amino and hydroxyl derivatives, often using propanoyl chlorides and amines under basic conditions . Post-Synthetic Modifications: Polyethylene glycol (PEG) chains in derivatives (e.g., 8b, 8c) highlight strategies to modulate solubility for therapeutic applications .

Biological and Material Applications

- Pharmaceuticals: Derivatives with halogen or PEG groups () are prioritized for targeted protein degradation (PROTACs) due to their optimized pharmacokinetics .

- Material Science: Benzoyl and aryl derivatives (Table 1) are explored in polymer synthesis for their thermal stability and structural rigidity .

Research Findings and Contradictions

- Bioactivity vs. Solubility: While halogenated derivatives (e.g., bromo, iodo) exhibit strong receptor binding, their poor solubility necessitates formulation adjustments . Conversely, amino derivatives face stability challenges in vivo despite better solubility .

- Synthetic Yields: reports high yields (>80%) for iodo/cyano derivatives using optimized conditions, whereas bulkier substituents (e.g., benzoyl) may require longer reaction times or specialized catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.